molecular formula C11H10BrNO6 B2985486 1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate CAS No. 100487-81-8

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate

Cat. No. B2985486
M. Wt: 332.106
InChI Key: NJAONFWUEGWOPG-UHFFFAOYSA-N
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Patent
US04658037

Procedure details

A solution of 17.4 g of dimethyl 2-(4-bromo-2-nitrophenyl)malonate and 4.6 g of lithium chloride in 150 ml of dimethyl sulfoxide was placed in an oil bath at 100° C. After 3 hours, the reaction mixture was
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](C(OC)=O)[C:9](OC)=[O:10])=[C:4]([N+:17]([O-])=O)[CH:3]=1.[Cl-].[Li+]>CS(C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH2:8][C:9](=[O:10])[NH:17]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Name
Quantity
4.6 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC=C2CC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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